molecular formula C7H5N3 B3350088 Pyrido[3,4-d]pyridazine CAS No. 253-53-2

Pyrido[3,4-d]pyridazine

Numéro de catalogue: B3350088
Numéro CAS: 253-53-2
Poids moléculaire: 131.13 g/mol
Clé InChI: IHYJXEQIZYROGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrido[3,4-d]pyridazine is a nitrogen-rich bicyclic heterocyclic scaffold recognized as a promising but underexplored structure in medicinal chemistry and drug discovery . It belongs to a class of "heteroaromatic molecules of the future," selected for their potential synthetic tractability and desirable properties, making it a valuable building block for developing new pharmacological agents . Researchers have identified this scaffold as a key precursor to various polycyclic derivatives, expanding its utility in creating diverse chemical libraries for biological screening . The compound serves as an electron-deficient azadiene and can participate in cycloaddition reactions, such as those with cyclic enamines, to form complex structures like cycloalkene-fused isoquinolines, which are useful in synthetic organic chemistry . Its synthetic pathways are diverse, including strategies starting from pyridine or pyridazine derivatives, utilizing methods like the Widman-Stoermer cinnoline synthesis, Borsche reactions, and Hetero-Diels-Alder cycloadditions . This compound and its derivatives have been investigated for a wide range of biological activities. It has been utilized as a core structure in developing inhibitors for dipeptidyl peptidase-IV (for type 2 diabetes), ligands for histamine H3 receptors (with CNS activity), kinase inhibitors, positive allosteric modulators for gamma-aminobutyric acid A receptors, and inhibitors of sphingosine-1-phosphate . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle all chemicals with appropriate safety precautions.

Propriétés

IUPAC Name

pyrido[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-3-7-5-10-9-4-6(1)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJXEQIZYROGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=NC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179942
Record name Pyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253-53-2
Record name Pyrido[3,4-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(3,4-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[3,4-d]pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido(3,4-d)pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3Q3PP4G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, leading to the formation of the fused ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions to construct the pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrido[3,4-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with ketone or carboxylic acid functional groups, while reduction can produce fully saturated ring systems .

Applications De Recherche Scientifique

Anti-inflammatory Agents

Pyrido[3,4-d]pyridazine derivatives have been identified as potent inhibitors of protein kinases, particularly p38 kinase. These compounds have shown promise in treating inflammatory conditions such as rheumatoid arthritis and psoriasis. For example, certain derivatives have been patented for their ability to modulate p38 kinase activity, demonstrating effective anti-inflammatory responses in preclinical models .

Anticancer Activity

Research indicates that this compound derivatives can inhibit cancer cell proliferation by targeting cyclin-dependent kinases (CDKs). A study highlighted that these compounds could effectively disrupt signaling cascades involved in tumor growth, showing significant anticancer activity with IC50 values suggesting high potency . Additionally, some derivatives have been linked to antagonism of the hedgehog signaling pathway, which is often dysregulated in various cancers .

Antidiabetic and Antiasthmatic Properties

This compound class has also been explored for its antidiabetic effects, with certain derivatives exhibiting the ability to regulate glucose levels and improve insulin sensitivity. Furthermore, their potential as antiasthmatic agents has been noted, indicating a broad spectrum of therapeutic effects .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies have focused on modifying substitution patterns to enhance potency and selectivity against specific biological targets. For instance, modifications at various positions on the pyridazine ring have been shown to influence the binding affinity and inhibition efficacy against kinases and other enzymes involved in disease processes .

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical strategies. Recent advancements include:

  • Thermal Diels–Alder Reactions : Unsubstituted this compound has been utilized in Diels–Alder reactions to produce isoquinoline derivatives, showcasing its versatility as a synthetic building block .
  • Functionalization Techniques : The introduction of different substituents through alkylation or halogenation has led to compounds with enhanced biological activities . For example, alkylation of 1,4-disubstituted pyrido[3,4-d]pyridazines has resulted in derivatives with improved pharmacokinetic profiles.

In Vivo Studies

In vivo studies using rodent models have demonstrated the efficacy of this compound derivatives in reducing inflammation markers and tumor growth rates. One notable study involved a compound that significantly lowered TNF-α levels in models of autoimmune diseases .

Clinical Implications

The transition from preclinical findings to clinical applications is ongoing. Some derivatives have entered early-phase clinical trials aimed at assessing their safety and efficacy in humans for conditions such as chronic inflammation and cancer .

Summary of Key Findings

ApplicationKey FindingsReferences
Anti-inflammatoryInhibitors of p38 kinase; effective against RA
AnticancerDisruption of CDK signaling; potent anticancer agents
AntidiabeticModulation of glucose levels
Synthesis TechniquesDiels–Alder reactions; functionalization methods

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrido-Fused Heterocycles

Compound Ring System Nitrogen Positions Key Properties
This compound Pyridine + Pyridazine 3,4 (pyridazine) Electron-deficient, IEDDA-active
Pyrido[3,4-d]pyrimidine Pyridine + Pyrimidine 1,3 (pyrimidine) Electron-rich, tyrosine kinase inhibition
Pyrido[2,3-d]pyridazine Pyridine + Pyridazine 2,3 (pyridazine) Anti-tuberculosis activity

Key Observations :

  • This compound’s electron deficiency contrasts with pyrido[3,4-d]pyrimidine’s electron-rich nature, which enables distinct reactivity profiles.
  • Positional isomerism (e.g., pyrido[2,3-d]pyridazine) significantly alters biological activity, as seen in anti-tuberculosis applications .

Reactivity in Cycloadditions

This compound outperforms pyrido[3,4-d]pyrimidines in IEDDA reactions due to its lower LUMO energy, facilitating rapid cycloadditions at room temperature. For instance, reactions with 1-methyl-2-methylthio-2-pyrrolidine yield pyrroline-annelated isoquinolines within 30 minutes . In contrast, pyrido[3,4-d]pyrimidines require harsher conditions for similar transformations .

Key Findings :

  • This compound derivatives with morpholino substituents exhibit potent diuretic effects, as demonstrated by Takeda’s patented compounds .
  • Pyrido[3,4-d]pyrimidines show nanomolar potency against EGFR mutants, highlighting their superiority in oncology .

Q & A

Q. What are the common synthetic routes for preparing pyrido[3,4-d]pyridazine derivatives?

this compound derivatives are synthesized via [4+2] cycloaddition reactions with electron-rich dienophiles (e.g., cyclic enamines). Key steps include:

  • Reaction conditions : Heating in 1,4-dioxane under argon, with trifluoroacetic acid (TFA) for post-cyclization elimination .
  • Example : Reacting this compound with 1-pyrrolidino-1-cyclopentene yields cyclopenta-fused isoquinolines (47% yield after TFA treatment) .
  • Solvent and temperature : Reactions vary from reflux (110°C for 4 hours) to prolonged heating (7 days at 110°C) depending on the dienophile’s ring size .

Q. How is structural characterization of this compound derivatives performed?

  • NMR spectroscopy : Assign protons using coupling constants (J) and NOE effects. For example, irradiation of δ 6.80 ppm (4-H) enhances signals for 3-H (δ 8.32 ppm) and 5-H (δ 6.18 ppm) in cyclopenta-fused derivatives .
  • IR spectroscopy : Key peaks include 1630–1634 cm⁻¹ (C=N/C=C stretching) and 1580–1586 cm⁻¹ (aromatic ring vibrations) .
  • HRMS and elemental analysis : Confirm molecular formulas (e.g., C₁₂H₁₁N for compound 2, HRMS: 169.0893) .

Advanced Research Questions

Q. How is regioselectivity in [4+2] cycloaddition reactions of this compound determined experimentally?

Regioselectivity is analyzed via:

  • NOE difference spectroscopy : Saturation of specific protons (e.g., 4-H) reveals spatial proximity of substituents. For example, major cycloadduct A (7:1 ratio over B) forms due to interaction at the 1-position of the azadiene and dienophile .
  • Computational methods : Frontier Molecular Orbital (FMO) theory predicts regiochemistry. The major isomer aligns with "large/large" orbital coefficient interactions (e.g., LUMO coefficients at 4-C in this compound) .

Q. How do reaction conditions influence yields and isomer ratios in cycloadditions?

  • Dienophile ring size : Smaller rings (e.g., cyclopentene) react faster (4 hours) but require post-treatment for aromatization, while larger rings (e.g., cycloheptene) achieve higher yields (56%) with shorter reaction times (0.5 hours) .
  • Electronic effects : Lower LUMO energy (-1.215 eV vs. -1.122 eV for isomers) accelerates reactivity, reducing reaction time from 20 hours to 4 hours .

Q. How can contradictory data on reaction outcomes be resolved?

Contradictions arise from:

  • Steric vs. electronic factors : Symmetrical azadienes minimize steric effects, making regioselectivity electronically driven. For example, computational partial charges (4-C: +0.12 vs. 1-C: +0.09) favor specific bond formations .
  • Solvent polarity : Polar solvents (e.g., 1,4-dioxane) stabilize transition states, improving yields for larger rings (33–56%) .

Methodological Recommendations

  • Optimizing yields : Use TFA for post-cyclization elimination to aromatize intermediates .
  • Handling isomers : Employ medium-pressure liquid chromatography (MPLC) for separation .
  • Validating mechanisms : Combine experimental (NOE) and computational (FMO) approaches to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-d]pyridazine
Reactant of Route 2
Pyrido[3,4-d]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.